4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine
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Overview
Description
4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methanesulfonyl group, a methyl group, and a trifluoromethyl-substituted phenyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization with guanidine to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be carried out to remove the methanesulfonyl group, yielding the corresponding pyrimidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methanesulfonyl group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Pyrimidine derivatives without the methanesulfonyl group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the inhibition of cellular processes such as DNA replication and protein synthesis. Additionally, the compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-(Methanesulfonyl)-3-(trifluoromethyl)phenylmethanamine: Similar structure but with an amine group instead of a pyrimidine ring.
Methyl 4-(trifluoromethyl)phenyl sulfone: Contains a sulfone group and a trifluoromethyl-substituted phenyl group but lacks the pyrimidine ring.
Uniqueness
4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine is unique due to the combination of its methanesulfonyl, methyl, and trifluoromethyl-substituted phenyl groups attached to the pyrimidine ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
917896-41-4 |
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Molecular Formula |
C13H11F3N2O2S |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
2-methyl-4-methylsulfonyl-5-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C13H11F3N2O2S/c1-8-17-7-11(12(18-8)21(2,19)20)9-3-5-10(6-4-9)13(14,15)16/h3-7H,1-2H3 |
InChI Key |
CFMCSFFTBRBTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)S(=O)(=O)C)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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